molecular formula C17H25NO4 B1668037 Buflomedil CAS No. 55837-25-7

Buflomedil

Cat. No.: B1668037
CAS No.: 55837-25-7
M. Wt: 307.4 g/mol
InChI Key: OWYLAEYXIQKAOL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Buflomedil primarily targets α-adrenoceptors and platelets . α-adrenoceptors are a type of protein found on the surface of cells in the blood vessels. They play a crucial role in regulating the contraction and relaxation of blood vessels. Platelets are small blood cells that help the body form clots to stop bleeding .

Mode of Action

This compound acts as a non-selective competitive inhibitor of α-adrenoceptors . This means it competes with other molecules for the α-adrenoceptor binding sites, reducing the effect of those molecules on the receptors. This action leads to the relaxation of blood vessels, improving blood flow .

This compound also inhibits platelet activation and aggregation by reducing adenosine diphosphate (ADP) and collagen-induced platelet aggregation . This action prevents the formation of blood clots, further improving blood flow .

Biochemical Pathways

This compound affects the vascular smooth muscle contraction pathway by inhibiting α-adrenoceptors . This inhibition leads to the relaxation of blood vessels, improving blood flow .

Additionally, by inhibiting platelet aggregation, this compound affects the blood coagulation pathway . This action prevents the formation of blood clots, further improving blood flow .

Pharmacokinetics

The pharmacokinetics of this compound appear to be linear within the dose ranges studied (50 to 200 mg for intravenous injection and 150 to 450 mg for oral administration) . The mean biological half-life of the drug is approximately 2.97 hours after oral administration and 3.25 hours after intravenous administration . On average, 72% of the dose is absorbed into the systemic circulation after oral administration .

Result of Action

The primary result of this compound’s action is the improvement of blood flow in ischemic tissue of patients with peripheral and/or cerebral vascular disease . This is achieved through a combination of pharmacological effects: inhibition of α-adrenoceptors, inhibition of platelet aggregation, improved erythrocyte deformability, nonspecific and weak calcium antagonistic effects, and oxygen sparing activity .

Biochemical Analysis

Biochemical Properties

Buflomedil acts as a phosphodiesterase enzyme inhibitor, which leads to the stimulation of cyclic adenosine monophosphate and biological vasodilators . It also exhibits weak non-specific calcium antagonist effects . This compound interacts with various enzymes and proteins, including phosphodiesterase, which it inhibits to increase cyclic adenosine monophosphate levels. This interaction enhances vasodilation and improves blood flow.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances erythrocyte flexibility and reduces blood viscosity, which improves tissue oxygenation . This compound’s impact on cell signaling pathways involves the modulation of cyclic adenosine monophosphate levels, which play a crucial role in various cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate . This elevation in cyclic adenosine monophosphate results in vasodilation and improved blood flow. This compound also exhibits weak calcium antagonist effects, which contribute to its overall vasodilatory action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its vasodilatory effects over extended periods, although its efficacy may decrease with prolonged use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound improves blood flow and reduces blood viscosity. At high doses, it can cause toxic or adverse effects, including neurologic and cardiovascular events . These threshold effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as phosphodiesterase. By inhibiting these enzymes, this compound increases cyclic adenosine monophosphate levels, which enhances vasodilation and improves blood flow . The compound’s effects on metabolic flux and metabolite levels are crucial for its therapeutic action.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are essential for this compound’s efficacy in improving blood flow and reducing blood viscosity.

Subcellular Localization

The subcellular localization of this compound involves its distribution to specific compartments or organelles within cells. Targeting signals and post-translational modifications direct this compound to these locations, where it exerts its vasodilatory effects . Understanding this compound’s subcellular localization is crucial for optimizing its therapeutic potential.

Preparation Methods

Buflomedil can be synthesized through various methods. One common synthetic route involves the acylation of 1,3,5-trimethoxybenzene with 4-pyrrolidinobutyronitrile in the presence of gaseous hydrochloric acid in chlorobenzene solvent. This reaction is an example of the Hoesch reaction . Industrial production methods may vary, but they generally involve similar principles of organic synthesis, utilizing specific reagents and conditions to achieve the desired product .

Chemical Reactions Analysis

Buflomedil undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, particularly involving the pyrrolidine ring, can lead to the formation of different derivatives of this compound.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Buflomedil is often compared with other vasoactive drugs, such as:

This compound’s unique pharmacological profile, including its multiple mechanisms of action and broad therapeutic applications, distinguishes it from other vasoactive compounds.

Properties

IUPAC Name

4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYLAEYXIQKAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35543-24-9 (hydrochloride)
Record name Buflomedil [INN:BAN:DCF]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID5022697
Record name Buflomedil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55837-25-7
Record name Buflomedil
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Record name Buflomedil [INN:BAN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buflomedil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13510
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Record name Buflomedil
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Record name Buflomedil
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Record name BUFLOMEDIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Buflomedil exert its vasoactive effects?

A: this compound primarily acts as a competitive inhibitor of α-adrenergic receptors, primarily targeting both α1 and α2 subtypes []. This inhibition leads to vasodilation, improving blood flow in tissues. Additionally, this compound inhibits platelet aggregation, enhances erythrocyte deformability, and exhibits mild calcium channel blocking properties [, , ], all contributing to its overall vasodilatory effect.

Q2: Does this compound demonstrate selectivity for α1 or α2-adrenergic receptors?

A: Research suggests that this compound does not exhibit strong selectivity for either α1 or α2-adrenergic receptor subtypes []. It inhibits both subtypes, leading to a combined vasodilatory effect.

Q3: How does this compound affect cerebral blood flow?

A: this compound administration has been shown to increase cerebral blood flow in animal models. Research in spontaneously hypertensive rats demonstrated that this compound improved survival rates after permanent bilateral carotid artery occlusion and enhanced local cerebral blood flow distribution following the occlusion [].

Q4: Does this compound impact neuronal survival following cerebral ischemia?

A: Studies indicate that this compound might provide neuroprotective effects following cerebral ischemia. Research in a rat model of moderate cerebral ischemia demonstrated that this compound attenuated ischemia-induced neuronal loss and damage in the hippocampal CA1 region []. Additionally, it restored blood lactate and serum neuron-specific enolase concentrations toward normal levels, suggesting a protective effect on neuronal metabolism and integrity.

Q5: Does this compound influence the expression of apoptosis-related proteins in neuronal cells?

A: Yes, research suggests that this compound can modulate the expression of Bcl-2 and Bax proteins, which are involved in regulating apoptosis, in the dorsal root ganglia (DRG) following sciatic nerve injury in rats []. this compound treatment was associated with upregulated Bcl-2 expression and downregulated Bax expression, potentially contributing to its neuroprotective effects.

Q6: How does this compound affect the expression of MMP-9 and TIMP-1 after cerebral ischemia-reperfusion injury?

A: this compound has been shown to influence the expression of matrix metalloproteinase-9 (MMP-9) and its inhibitor, tissue inhibitor of metalloproteinase-1 (TIMP-1), in a rat model of cerebral ischemia-reperfusion injury []. this compound treatment reduced the number of activated MMP-9 immunoreactive cells and increased the number of activated TIMP-1 immunoreactive cells, suggesting a potential role in modulating the inflammatory response and tissue remodeling after cerebral ischemia.

Q7: What is the role of this compound in the Veno-Arteriolar Reflex (VAR) in diabetic patients?

A: Studies suggest that this compound can improve the impaired Veno-Arteriolar Reflex (VAR) observed in diabetic patients []. this compound infusion in diabetic patients with and without complications significantly increased VAR responses at the dorsal foot and big toe, indicating improved microvascular reactivity.

Q8: What is the molecular formula and weight of this compound?

A8: this compound hydrochloride has the molecular formula C18H25NO4 • HCl and a molecular weight of 355.86 g/mol.

Q9: What analytical techniques are commonly used to characterize and quantify this compound?

A: this compound can be characterized and quantified using various analytical techniques, including high-performance liquid chromatography (HPLC) [, , ], gas chromatography-mass spectrometry (GC-MS) [], and voltammetry [].

Q10: Can this compound interfere with certain drug immunoassays?

A: Yes, this compound has been reported to interfere with specific drug immunoassays, leading to false-positive results. Notably, it has shown interference with monoclonal EMIT d.a.u. amphetamine immunoassays [] and immunoassays for tricyclic antidepressants []. This highlights the importance of confirming positive immunoassay results with more specific analytical methods, such as HPLC.

Q11: What are the primary clinical applications of this compound?

A: this compound has been primarily used in the treatment of peripheral vascular diseases, specifically intermittent claudication, and to a lesser extent, for cerebrovascular diseases [, , ].

Q12: What is the efficacy of this compound in treating intermittent claudication?

A: Meta-analyses and randomized controlled trials (RCTs) provide limited evidence for the efficacy of this compound in treating intermittent claudication [, , , , ]. While some studies reported moderate improvements in pain-free and maximum walking distances with this compound compared to placebo, these findings are undermined by publication bias and the existence of unpublished, inconclusive trials [, ].

Q13: What are the known safety concerns associated with this compound?

A: this compound has a narrow therapeutic index, and safety concerns have been raised, particularly regarding neurological and cardiovascular adverse events, especially in cases of overdose [, ].

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